molecular formula C19H18N3O3S+ B11222099 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11222099
M. Wt: 368.4 g/mol
InChI Key: UKEPZZHYYOKVOE-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that features both imidazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a diamine and a carbonyl compound.

    Formation of the Thiazine Ring: The thiazine ring is formed by reacting a thiol with a suitable electrophile.

    Coupling of the Aromatic Rings: The 4-methoxyphenyl and 4-nitrophenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound serves as a probe to study biological processes and molecular interactions.

    Catalysis: It is explored as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Lacks the nitro group, resulting in different reactivity and biological activity.

    1-(4-nitrophenyl)-3-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Lacks the methoxy group, affecting its electronic properties and interactions.

Uniqueness

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to the presence of both methoxy and nitro groups, which influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C19H18N3O3S+

Molecular Weight

368.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium

InChI

InChI=1S/C19H18N3O3S/c1-25-17-9-7-15(8-10-17)21-13-18(20-11-2-12-26-19(20)21)14-3-5-16(6-4-14)22(23)24/h3-10,13H,2,11-12H2,1H3/q+1

InChI Key

UKEPZZHYYOKVOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C([N+]3=C2SCCC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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